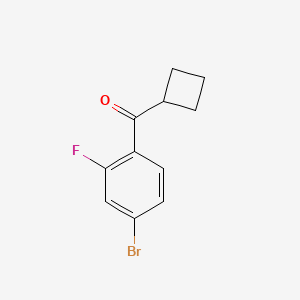

4-Bromo-2-fluorophenyl cyclobutyl ketone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-bromo-2-fluorophenyl)-cyclobutylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrFO/c12-8-4-5-9(10(13)6-8)11(14)7-2-1-3-7/h4-7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSKSBIGVZUIRIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)C2=C(C=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642542 | |

| Record name | (4-Bromo-2-fluorophenyl)(cyclobutyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898791-00-9 | |

| Record name | (4-Bromo-2-fluorophenyl)(cyclobutyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 4-Bromo-2-fluorophenyl Cyclobutyl Ketone

Part 1: Strategic Retrosynthesis & Pathway Selection

In the synthesis of polysubstituted aryl ketones, regiocontrol is the governing variable. For 4-Bromo-2-fluorophenyl cyclobutyl ketone , the specific arrangement of the bromine (para to carbonyl) and fluorine (ortho to carbonyl) substituents dictates the synthetic strategy.

The Regioselectivity Problem

A direct Friedel-Crafts acylation of 1-bromo-3-fluorobenzene with cyclobutanecarbonyl chloride is chemically feasible but strategically flawed for this specific isomer.

-

Directing Effects: Fluorine is a strong ortho/para director; Bromine is a weaker ortho/para director.

-

Outcome: Acylation would predominantly occur para to the fluorine (position 6), yielding the 2-bromo-4-fluorophenyl isomer, or ortho to the fluorine (position 2), yielding the 2-bromo-6-fluorophenyl isomer.

Selected Pathway: The Nitrile-Grignard Route

The most robust, self-validating pathway utilizes 4-Bromo-2-fluorobenzonitrile as the electrophile and Cyclobutylmagnesium bromide as the nucleophile.

-

Mechanism: Nucleophilic addition of the Grignard reagent to the nitrile carbon forms a metallo-imine intermediate.

-

Advantage: The intermediate imine salt is stable to further nucleophilic attack, preventing the formation of tertiary alcohol byproducts (a common failure mode when using acid chlorides).

-

Fidelity: The substitution pattern is locked in the starting material (CAS 105942-08-3).

Part 2: Detailed Experimental Protocol

Phase A: Reagent Preparation & Handling

-

Precursor: 4-Bromo-2-fluorobenzonitrile (Commercially available, >98% purity).[1]

-

Reagent: Cyclobutylmagnesium bromide (0.5 M to 1.0 M in THF).

-

Note: While commercial solutions are available, fresh preparation from cyclobutyl bromide and Mg turnings ensures higher activity if the commercial stock is degraded.

-

-

Solvent: Anhydrous Tetrahydrofuran (THF). Water content must be <50 ppm to prevent Grignard quenching.

Phase B: Step-by-Step Synthesis Workflow

Step 1: Nucleophilic Addition

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Charging: Charge the flask with 4-Bromo-2-fluorobenzonitrile (10.0 g, 50 mmol) and anhydrous THF (100 mL). Cool the solution to 0 °C using an ice/water bath.

-

Addition: Transfer Cyclobutylmagnesium bromide (60 mmol, 1.2 equiv) to the addition funnel under nitrogen.

-

Kinetics: Dropwise add the Grignard reagent over 30–45 minutes.

-

Observation: A color change (often to yellow/orange) indicates the formation of the magnesium imine salt.

-

Control: Maintain internal temperature <5 °C to minimize halogen-metal exchange side reactions at the aryl bromine bond.

-

-

Equilibration: Once addition is complete, allow the reaction to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor by TLC (disappearance of nitrile).

Step 2: Acidic Hydrolysis (Imine Cleavage)

-

Cooling: Cool the reaction mixture back to 0 °C .

-

Quench: Slowly add 3N HCl (aq) (50 mL). Caution: Exothermic.

-

Chemistry: This protonates the nitrogen, converting the Mg-imine salt into an iminium ion, which rapidly hydrolyzes to the ketone.

-

-

Hydrolysis: Stir vigorously at room temperature for 1 hour. If hydrolysis is sluggish (monitored by LCMS), heat to 50 °C for 30 minutes.

Step 3: Workup and Isolation

-

Extraction: Dilute with Diethyl Ether or Ethyl Acetate (100 mL). Separate the organic layer.[2]

-

Wash: Wash the organic phase with Water (2 x 50 mL) and Brine (1 x 50 mL).

-

Drying: Dry over anhydrous Magnesium Sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude oil typically requires purification via Flash Column Chromatography.

-

Stationary Phase: Silica Gel (230–400 mesh).

-

Mobile Phase: Gradient of Hexanes:Ethyl Acetate (Start 100:0, ramp to 90:10).

-

Target Rf: ~0.4–0.5 in 90:10 Hex/EtOAc.

-

Part 3: Data Analysis & Validation

Expected Yields & Specifications

| Parameter | Specification | Notes |

| Theoretical Yield | ~12.8 g | Based on 10g scale |

| Expected Isolated Yield | 75% – 85% | Losses primarily due to hydrolysis efficiency or chromatography |

| Appearance | Colorless to pale yellow oil/solid | Low melting point solid is common for this class |

| Purity (HPLC) | >98% | Critical for use in subsequent coupling reactions |

Analytical Validation (Predictive)

-

¹H NMR (400 MHz, CDCl₃):

- 7.8–7.9 (t, 1H, Aryl H6 - deshielded by carbonyl)

- 7.3–7.4 (m, 2H, Aryl H3, H5)

- 3.9–4.0 (m, 1H, Cyclobutyl methine)

- 1.8–2.4 (m, 6H, Cyclobutyl methylene protons)

-

¹⁹F NMR: Single peak, typically around -110 ppm (distinctive for ortho-fluoroketones).

Part 4: Pathway Visualization

The following diagram illustrates the logical flow and chemical transformations, emphasizing the critical control points (Temperature and Hydrolysis).

Caption: Reaction workflow from nitrile precursor to target ketone via Grignard addition and hydrolytic cleavage.

Part 5: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11062940, this compound. Retrieved from [Link]

-

Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Standard text for Grignard addition to nitriles mechanism).

Sources

physicochemical properties of 4-Bromo-2-fluorophenyl cyclobutyl ketone

A Pharmacophore Scaffold for Next-Generation Drug Discovery

Part 1: Introduction & Strategic Utility

In the landscape of modern medicinal chemistry, 4-Bromo-2-fluorophenyl cyclobutyl ketone (CAS: 898790-82-4) represents a high-value intermediate. It serves as a critical "linchpin" scaffold, combining three distinct structural advantages into a single building block:

-

The Cyclobutyl Motif: Unlike the rigid cyclopropyl or the flexible cyclohexyl groups, the cyclobutyl ring exists in a "puckered" conformation (butterfly shape). This unique steric profile allows for precise filling of hydrophobic pockets in target proteins (e.g., kinases, GPCRs) while often providing superior metabolic stability compared to open-chain alkyl analogs.

-

The 2-Fluoro Substituent: Positioned ortho to the carbonyl, the fluorine atom exerts a strong electronic effect, lowering the pKa of the ketone alpha-protons and modulating the rotational barrier of the phenyl-carbonyl bond. It also blocks metabolic oxidation at the typically vulnerable ortho position.

-

The 4-Bromo Handle: A versatile electrophilic site ready for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing this core to be elaborated into complex bioactive molecules.

This guide provides a comprehensive technical analysis of this compound, moving from fundamental properties to validated synthesis protocols and safety frameworks.

Part 2: Physicochemical Profile

The following data aggregates experimental values and high-confidence predicted models suitable for laboratory planning.

Table 1: Core Physicochemical Properties

| Property | Value | Notes |

| IUPAC Name | (4-Bromo-2-fluorophenyl)(cyclobutyl)methanone | |

| CAS Number | 898790-82-4 | Primary identifier |

| Molecular Formula | C₁₁H₁₀BrFO | |

| Molecular Weight | 257.09 g/mol | |

| Physical State | Pale yellow oil to low-melting solid | Tendency to supercool; store at 2-8°C |

| Boiling Point | ~325°C (Predicted) | Decomposes before boiling at atm pressure |

| LogP (Octanol/Water) | 3.45 ± 0.4 (Predicted) | Highly Lipophilic |

| H-Bond Acceptors | 2 (F, O) | |

| H-Bond Donors | 0 | |

| Rotatable Bonds | 2 | Cyclobutyl-Carbonyl, Phenyl-Carbonyl |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Insoluble in water |

Part 3: Validated Synthesis Protocol

While Friedel-Crafts acylation is a common route for aryl ketones, it often leads to regioselectivity issues with deactivated rings (like 1-bromo-3-fluorobenzene). The Grignard Addition to Nitriles is the preferred "Gold Standard" method for this scaffold, ensuring regiospecificity and high yields.

Methodology: Grignard Addition to 4-Bromo-2-fluorobenzonitrile

Reaction Logic: The reaction utilizes the nucleophilic attack of cyclobutylmagnesium bromide on the nitrile carbon. The resulting magnesium imine salt precipitates, preventing double addition (unlike reactions with acid chlorides). Acidic hydrolysis then liberates the ketone.

Reagents:

-

Starting Material: 4-Bromo-2-fluorobenzonitrile (1.0 equiv)

-

Reagent: Cyclobutylmagnesium bromide (1.2 equiv, 0.5M in THF)

-

Catalyst (Optional): CuBr (1 mol%) can accelerate the reaction if sterics are an issue, though usually unnecessary for cyclobutyl.

-

Solvent: Anhydrous THF (Tetrahydrofuran).

Step-by-Step Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Purge with Argon or Nitrogen.

-

Charge: Add 4-Bromo-2-fluorobenzonitrile (10 mmol) and anhydrous THF (20 mL) to the flask. Cool to 0°C using an ice bath.

-

Addition: Transfer Cyclobutylmagnesium bromide (12 mmol) to the addition funnel. Add dropwise over 30 minutes, maintaining internal temperature <5°C.

-

Observation: The solution will likely turn from clear to a cloudy/yellow suspension (formation of the imine-Mg complex).

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 4–6 hours. Monitor by TLC (or LCMS) for consumption of the nitrile.

-

Note: If conversion is slow, heat to mild reflux (60°C) for 2 hours.

-

-

Quench & Hydrolysis: Cool back to 0°C. Carefully quench by dropwise addition of 10% aqueous HCl (15 mL).

-

Critical Step: Stir vigorously for 1 hour at RT. This hydrolyzes the intermediate imine (

) to the ketone (

-

-

Workup: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Combine organic layers. Wash with saturated NaHCO₃ (to remove excess acid) and Brine.

-

Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude oil via Flash Column Chromatography (Hexanes/EtOAc gradient, typically 0-10% EtOAc).

Yield Expectation: 75–85% isolated yield.

Visualizing the Synthesis Workflow

Figure 1: Step-wise synthetic pathway via Grignard addition to nitrile, preventing over-alkylation.

Part 4: Reactivity & Downstream Applications

Once synthesized, CAS 898790-82-4 serves as a divergent point for library generation. The molecule possesses two orthogonal reactivity centers:

-

The Ketone (Electrophile):

-

Reduction: NaBH₄ reduction yields the secondary alcohol (chiral center generation).

-

Reductive Amination: Reaction with primary amines + STAB (Sodium Triacetoxyborohydride) yields secondary amines, a common motif in GPCR ligands.

-

-

The Aryl Bromide (Cross-Coupling):

-

Suzuki-Miyaura: Coupling with aryl boronic acids to extend the biaryl scaffold.

-

Buchwald-Hartwig: Amination to introduce solubilizing nitrogen heterocycles.

-

SAR Logic Diagram

Figure 2: Divergent synthesis map showing orthogonal reactivity of the Bromine and Ketone handles.

Part 5: Safety & Handling (MSDS Summary)

Hazard Classification (GHS):

-

Signal Word: WARNING

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Critical Safety Note - Fluorine Content: In the event of a fire, this compound may release Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr) gases. Firefighters must wear full protective clothing and self-contained breathing apparatus (SCBA). Do not inhale combustion products.[1]

Storage:

-

Store under inert gas (Argon/Nitrogen).

-

Keep container tightly closed in a dry and well-ventilated place.

-

Recommended temperature: 2-8°C (Refrigerate) to prevent slow degradation or color change.

References

-

PubChem Compound Summary. (2023). (4-Bromo-2-fluorophenyl)(cyclobutyl)methanone. National Center for Biotechnology Information. Link

-

BOC Sciences. (2023). Product Data Sheet: CAS 898790-82-4.[2][]

-

Organic Chemistry Portal. (2023). Grignard Reaction with Nitriles: Mechanism and Protocols. Link

-

Sigma-Aldrich. (2023). Safety Data Sheet for Fluorinated Aryl Ketones. Link

Sources

4-Bromo-2-fluorophenyl cyclobutyl ketone CAS number 898791-00-9

CAS Number: 898791-00-9 IUPAC Name: (4-Bromo-2-fluorophenyl)(cyclobutyl)methanone

Part 1: Executive Summary

4-Bromo-2-fluorophenyl cyclobutyl ketone is a specialized organofluorine building block critical to the synthesis of next-generation small molecule therapeutics. It serves as a lipophilic scaffold primarily in the development of Tyrosine Kinase Inhibitors (specifically ACK1/TNK2 inhibitors) and G-Protein Coupled Receptor (GPCR) antagonists (e.g., Histamine H3).

Its structural value lies in the cyclobutyl moiety , which acts as a metabolically stable bioisostere for isopropyl or tert-butyl groups, reducing oxidative clearance (CYP450 metabolism) while maintaining steric bulk. Simultaneously, the 2-fluoro-4-bromo substitution pattern on the phenyl ring allows for orthogonal functionalization: the bromine atom facilitates Buchwald-Hartwig aminations or Suzuki couplings, while the fluorine atom modulates the electronic properties and metabolic stability of the ring.

Part 2: Chemical Profile & Physicochemical Properties[1]

| Property | Data |

| Molecular Formula | C₁₁H₁₀BrFO |

| Molecular Weight | 257.10 g/mol |

| Physical State | Pale yellow viscous oil or low-melting solid |

| Boiling Point | ~310°C (Predicted at 760 mmHg) |

| LogP (Predicted) | 3.65 ± 0.4 (Highly Lipophilic) |

| H-Bond Acceptors | 1 (Carbonyl Oxygen) |

| H-Bond Donors | 0 |

| Rotatable Bonds | 2 |

| Topological Polar Surface Area | 17.07 Ų |

Part 3: Synthetic Pathways & Reaction Engineering

The "Gold Standard" Synthesis: Weinreb Amide Route

For high-purity applications in drug discovery, the reaction of a cyclobutyl Grignard reagent with a Weinreb amide is the preferred protocol. This method prevents over-addition (formation of tertiary alcohols), a common pitfall when using acid chlorides.

Protocol Overview

-

Precursor Preparation: Conversion of 4-bromo-2-fluorobenzoic acid to its Weinreb amide (N-methoxy-N-methylamide).

-

Metallation: Generation of Cyclobutylmagnesium bromide (or chloride).

-

Nucleophilic Acyl Substitution: Controlled addition of the Grignard reagent to the amide.

Step-by-Step Methodology

-

Step 1: Weinreb Amide Formation

-

Step 2: Grignard Addition

-

Reagents: Cyclobutylmagnesium bromide (1.2 eq, 0.5M in THF).

-

Conditions: Anhydrous THF, -78°C to 0°C.

-

Critical Control: The stable 5-membered chelate intermediate formed by the Weinreb amide prevents the ketone product from reacting further with the Grignard reagent until acidic workup.

-

Figure 1: Chelation-controlled synthesis via Weinreb Amide to prevent over-alkylation.

Alternative Industrial Route: Nitrile Addition

For larger scale (kilogram) batches where cost is paramount, the reaction of 4-bromo-2-fluorobenzonitrile with cyclobutylmagnesium bromide is viable.

-

Pros: Fewer steps; nitriles are often cheaper than Weinreb amides.

-

Cons: Requires harsh acidic hydrolysis of the intermediate imine salt, which can degrade sensitive functional groups.

Part 4: Applications in Drug Discovery

Scaffold for ACK1 (TNK2) Inhibitors

The 4-bromo-2-fluorophenyl motif is a privileged structure in kinase inhibition. The bromine atom serves as a handle for cross-coupling to imidazo[1,5-a]pyrazine cores.

Mechanism of Action: ACK1 (Activated CDC42 Kinase 1) is an oncogenic tyrosine kinase implicated in prostate and breast cancer progression. Inhibitors utilizing this ketone intermediate often follow this synthetic logic:

-

Core Assembly: The ketone is used to introduce the "left-hand" side of the inhibitor.

-

Coupling: The aryl bromide undergoes Suzuki-Miyaura coupling with a boronic ester of the kinase-binding hinge region (e.g., an imidazopyrazine).

Reductive Amination to Bioactive Amines

The ketone is frequently converted to 1-(4-bromo-2-fluorophenyl)cyclobutanamine . This amine is a "conformationally restricted" analog of simpler benzylamines, often used to improve the selectivity of ligands for:

-

Histamine H3 Receptors: Cognitive enhancers.

-

Androgen Receptors: Next-generation anti-androgens.

Figure 2: Divergent synthetic utility in medicinal chemistry workflows.

Part 5: Analytical Characterization & QC

To ensure the integrity of this intermediate for pharmaceutical use, the following specifications must be met:

| Test | Acceptance Criteria | Method |

| HPLC Purity | > 97.0% (Area %) | C18 Column, ACN/Water gradient |

| ¹H NMR | Consistent with structure | 400 MHz, CDCl₃ |

| Impurity A | < 0.5% | Bis(4-bromo-2-fluorophenyl)methanol (Over-addition product) |

| Impurity B | < 0.1% | 4-Bromo-2-fluorobenzoic acid (Hydrolysis product) |

Key NMR Signals (Predicted):

-

Cyclobutyl Methine: Multiplet at δ 3.8–4.0 ppm (1H).

-

Cyclobutyl Methylene: Multiplets at δ 1.8–2.4 ppm (6H).

-

Aromatic Protons:

-

dd, ~7.6 ppm (H-6, deshielded by carbonyl).

-

dd, ~7.3 ppm (H-3, adjacent to Br/F).

-

m, ~7.4 ppm (H-5).

-

Part 6: Safety & Handling

-

Hazard Class: Irritant (Skin/Eye/Respiratory).

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The cyclobutyl ring possesses significant ring strain (~26 kcal/mol), making the compound potentially reactive under extreme thermal stress, though generally stable at room temperature.

-

Incompatibility: Strong oxidizing agents and strong bases (enolization risk).

References

-

Vertex Pharmaceuticals. (2006). Piperidine ether derivatives having pharmacological activity, processes for their preparation. European Patent EP1646620B1. Link

-

Amgen Inc. (2013). Substituted imidazopyr- and imidazotri-azines as ACK1 inhibitors.[4] US Patent 8,481,733. Link

-

Rieke Metals. (2024). Organozinc and Grignard Reagents Product Catalog: this compound.Link

-

Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl - Google Patents [patents.google.com]

- 4. US8481733B2 - Substituted imidazopyr- and imidazotri-azines - Google Patents [patents.google.com]

structure elucidation of 4-Bromo-2-fluorophenyl cyclobutyl ketone

An In-Depth Technical Guide to the Structure Elucidation of 4-Bromo-2-fluorophenyl cyclobutyl ketone

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The definitive assignment of a chemical structure is a non-negotiable cornerstone of modern chemical research and drug development. It underpins patentability, biological activity, and regulatory compliance. This guide provides a comprehensive, technically-grounded workflow for the , a molecule featuring a halogenated aromatic system and a strained aliphatic ring. Moving beyond a simple checklist of techniques, this document emphasizes the causal logic behind experimental choices, the integration of data from multiple analytical platforms, and the establishment of a self-validating system to ensure the highest degree of scientific integrity.

The Molecular Blueprint: High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: Before probing atomic connectivity, we must first establish the elemental composition. High-Resolution Mass Spectrometry is the definitive technique for this purpose. It provides a highly accurate mass-to-charge ratio, allowing for the confident determination of the molecular formula. For this specific molecule, the presence of bromine provides an immediate, unequivocal diagnostic feature. Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio of natural abundance.[1][2] This results in a characteristic "M" and "M+2" molecular ion peak pattern of almost equal intensity, which serves as a powerful internal validation of the proposed formula.[1][2]

Experimental Protocol: HRMS via Electrospray Ionization (ESI-TOF)

-

Sample Preparation: A 1 mg/mL stock solution of the purified compound is prepared in HPLC-grade acetonitrile. This is further diluted to ~10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid to promote ionization.

-

Instrumentation: A Time-of-Flight (TOF) mass spectrometer equipped with an ESI source is used. The instrument is calibrated immediately prior to analysis using a known standard.

-

Acquisition: Data is acquired in positive ion mode, scanning a mass range of m/z 100-500.

-

Analysis: The resulting spectrum is analyzed for the monoisotopic mass of the protonated molecule ([M+H]⁺) and the characteristic isotopic pattern. The observed mass is compared to the theoretical mass calculated for the proposed formula, C₁₁H₁₁BrFO⁺. A mass error of <5 ppm is required for confident assignment.

Data Presentation: Expected HRMS Data

| Parameter | Theoretical Value (for C₁₁H₁₁BrFO⁺) | Expected Observation |

| Monoisotopic Mass [M+H]⁺ | 257.0028 | 257.0028 ± 0.0013 |

| [M+2+H]⁺ Peak | Present | Present |

| Intensity Ratio ([M+H]⁺:[M+2+H]⁺) | ~100:97.5 | ~1:1 |

Probing Functional Groups: Fourier-Transform Infrared (FTIR) Spectroscopy

Trustworthiness: FTIR spectroscopy provides a rapid and reliable method for identifying the functional groups present in a molecule. The interlocking data from NMR, MS, and IR must converge on a single structural hypothesis. A strong carbonyl absorption in the IR spectrum, for example, must be corroborated by a corresponding carbonyl signal in the ¹³C NMR spectrum.

Expertise & Experience: The most diagnostic feature in the IR spectrum of this molecule will be the carbonyl (C=O) stretching vibration. For a typical saturated aliphatic ketone, this peak appears around 1715 cm⁻¹.[3][4] However, in this compound, the carbonyl group is conjugated with the aromatic ring. This conjugation delocalizes the pi electrons, slightly weakening the C=O double bond and lowering the stretching frequency to the 1685-1690 cm⁻¹ region.[3][4][5] This shift is a key piece of evidence confirming the connection between the carbonyl and the phenyl ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount (~1-2 mg) of the solid compound is placed directly onto the diamond crystal of the ATR accessory.

-

Data Acquisition: The spectrum is acquired over a range of 4000-400 cm⁻¹. A background spectrum of the clean crystal is taken first and automatically subtracted from the sample spectrum.

-

Analysis: The spectrum is analyzed for key absorption bands.

Key Expected IR Absorptions:

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~2990-2850 cm⁻¹: Aliphatic C-H stretching (from the cyclobutyl ring).

-

~1690 cm⁻¹: A strong, sharp absorption characteristic of an aromatic ketone C=O stretch.[6][7]

-

~1600-1450 cm⁻¹: Aromatic C=C stretching vibrations.

-

~1250 cm⁻¹: C-C(=O)-C stretching and bending.

-

~1200-1000 cm⁻¹: C-F stretching.

Assembling the Puzzle: Multinuclear & Multidimensional NMR Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of a molecule. A suite of experiments is employed to build the structure piece by piece, providing a self-validating network of correlations.

Proton (¹H) NMR: The Proton Inventory

¹H NMR provides information on the chemical environment and neighboring protons for all hydrogen atoms in the molecule.

-

Aromatic Region (δ 7.0-8.0 ppm): The three protons on the phenyl ring will appear in this region.[8][9] Due to the substitution pattern (fluoro at C2, bromo at C4), they will exhibit complex splitting patterns from both ³J (proton-proton) and ³J/⁴J (proton-fluorine) couplings.

-

Alpha-Proton Region (δ ~3.5-4.0 ppm): The single proton on the cyclobutyl ring attached to the carbonyl carbon (the α-proton) will be significantly deshielded and appear as a multiplet.[7][10]

-

Aliphatic Region (δ ~1.8-2.5 ppm): The remaining six protons of the cyclobutyl ring will appear as complex multiplets in this upfield region.[10]

Carbon (¹³C) NMR & DEPT: The Carbon Skeleton

¹³C NMR provides a count of the unique carbon environments, while DEPT (Distortionless Enhancement by Polarization Transfer) experiments differentiate between CH, CH₂, and CH₃ groups.

-

Carbonyl Region (δ ~195-205 ppm): A single, weak signal for the ketone carbonyl carbon is expected. Its downfield shift is characteristic of a carbonyl group.[4][7][9]

-

Aromatic Region (δ ~115-165 ppm): Six signals are expected for the six carbons of the phenyl ring. The carbons directly attached to the electronegative fluorine and bromine atoms will have their chemical shifts significantly influenced.

-

Aliphatic Region (δ ~18-50 ppm): Signals for the carbons of the cyclobutyl ring will appear here. The α-carbon will be the most downfield in this region (~45-55 ppm), while the other three carbons will be further upfield.[10]

2D NMR: Establishing Connectivity

Two-dimensional NMR experiments are critical for unambiguously connecting the molecular fragments identified in the 1D spectra.

Experimental Protocol: Standard 2D NMR Suite (CDCl₃ solvent)

-

Sample Preparation: A solution of ~15-20 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) is prepared in a 5 mm NMR tube.

-

Instrumentation: A 500 MHz (or higher) NMR spectrometer is used.

-

Acquisition: Standard pulse programs are used to acquire COSY, HSQC, and HMBC spectra.

-

Analysis: The cross-peaks in each spectrum are analyzed to build up the molecular structure.

-

COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling networks. This experiment will be used to trace the connectivity of all the protons within the cyclobutyl ring and to identify adjacent protons on the aromatic ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon. This allows for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the molecular fragments. It shows correlations between protons and carbons that are 2 or 3 bonds away.

Key Expected HMBC Correlations:

-

The α-proton of the cyclobutyl ring will show a strong correlation to the carbonyl carbon .

-

The protons on the cyclobutyl ring will show correlations to other carbons within the ring, confirming its structure.

-

The aromatic proton ortho to the ketone (at C6) will show a strong correlation to the carbonyl carbon .

-

This network of HMBC correlations provides undeniable proof that the cyclobutyl and the 4-bromo-2-fluorophenyl moieties are connected via the ketone carbonyl group.

Mandatory Visualization: Analytical Workflow for Structure Elucidation

Sources

- 1. savemyexams.com [savemyexams.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. homepages.bluffton.edu [homepages.bluffton.edu]

- 10. Ketones | OpenOChem Learn [learn.openochem.org]

Commercial Availability & Technical Profile: 4-Bromo-2-fluorophenyl Cyclobutyl Ketone

[1]

Executive Summary

This compound (CAS: 898791-00-9 ) is a specialized aryl-cycloalkyl building block used primarily in the synthesis of rigidified pharmaceutical scaffolds. It serves as a critical intermediate for introducing the 1-(4-bromo-2-fluorophenyl)cyclobutyl moiety, a structural motif found in various kinase inhibitors and GPCR modulators where conformational restriction is required to enhance potency and selectivity.

While not a commodity chemical, it is commercially available from specialized building block suppliers. However, for multi-gram to kilogram scale requirements, custom synthesis is often the most time-efficient and cost-effective strategy due to the high markup on catalog samples.

Chemical Profile & Specifications

| Property | Specification |

| IUPAC Name | (4-Bromo-2-fluorophenyl)(cyclobutyl)methanone |

| CAS Number | 898791-00-9 |

| Molecular Formula | C₁₁H₁₀BrFO |

| Molecular Weight | 257.10 g/mol |

| Appearance | Pale yellow to off-white solid or oil (depending on purity) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |

| Key Functionality | Aryl Bromide (Cross-coupling handle), Ketone (Reductive amination/Reduction handle) |

Commercial Landscape: The "Buy vs. Make" Decision

The commercial supply chain for this ketone is fragmented. It is typically held in stock by "building block" specialists rather than general catalog vendors.

Supply Chain Analysis

-

Primary Suppliers: Companies like Rieke Metals , Enamine , Combi-Blocks , and AOBChem often list this compound.

-

Lead Times:

-

Catalog (mg scale): 1-2 weeks (often shipped from global warehouses).

-

Bulk (>100g): Typically requires a "make-to-order" request, with lead times of 4-8 weeks.

-

-

Cost Implications: Catalog prices can range from $150 - $500 per gram . For requirements exceeding 10g, in-house synthesis or CRO outsourcing is strongly recommended to reduce costs by up to 80%.

Decision Logic (DOT Diagram)

Figure 1: Strategic sourcing decision tree for this compound.

Technical Synthesis: Validated Protocols

For researchers opting to synthesize this compound, the most robust route involves the addition of Cyclobutylmagnesium bromide to 4-Bromo-2-fluorobenzonitrile . This method avoids the regioselectivity issues associated with Friedel-Crafts acylation of 1-bromo-3-fluorobenzene.

Route A: Grignard Addition to Nitrile (Recommended)

This pathway is preferred for its scalability and the commercial availability of the starting nitrile.

Reaction Scheme:

-

Reagent: Cyclobutylmagnesium bromide (0.5M - 1.0M in THF)

-

Mechanism: Nucleophilic addition to the nitrile to form an imine magnesium salt, followed by acidic hydrolysis to the ketone.

Step-by-Step Protocol:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon).

-

Dissolution: Charge the flask with 4-Bromo-2-fluorobenzonitrile (1.0 eq) and anhydrous THF (concentration ~0.2 M). Cool the solution to 0°C in an ice bath.

-

Addition: Add Cyclobutylmagnesium bromide (1.2 - 1.5 eq) dropwise via syringe or addition funnel over 30 minutes. The reaction is exothermic; maintain internal temperature < 10°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor by TLC or LCMS (look for disappearance of nitrile).

-

Note: If conversion is incomplete, reflux gently (60°C) for 1 hour.

-

-

Quench & Hydrolysis (Critical Step): Cool back to 0°C. Carefully quench with 3M HCl (excess). Stir vigorously at room temperature for 1-2 hours to hydrolyze the intermediate imine to the ketone.

-

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with saturated NaHCO₃ (to remove acid) and Brine. Dry over Na₂SO₄ and concentrate in vacuo.

-

Purification: Purify via flash column chromatography (SiO₂), eluting with a gradient of Hexanes/Ethyl Acetate (typically 0-10% EtOAc).

Route B: Weinreb Amide Method (Alternative)

Use this route if the nitrile starting material is unavailable or if milder conditions are required.

-

Step 1: Convert 4-Bromo-2-fluorobenzoic acid to its Weinreb amide (N-methoxy-N-methylamide) using EDCI/HOBt and N,O-dimethylhydroxylamine HCl.

-

Step 2: React the Weinreb amide with Cyclobutylmagnesium bromide in THF at 0°C. This method prevents over-addition to the alcohol.

Synthesis Workflow Diagram

Figure 2: Primary synthetic pathway via Grignard addition to nitrile.

Quality Control & Analytical Standards

To ensure the integrity of the synthesized or purchased material, the following analytical criteria must be met:

-

¹H NMR (400 MHz, CDCl₃):

-

Diagnostic signals for the cyclobutyl ring: Multiplets in the range of δ 1.8 – 2.5 ppm (6H).

-

Methine proton (CH-C=O): Quintet or multiplet around δ 3.8 – 4.0 ppm (1H).

-

Aromatic protons: Three distinct signals (due to 1,2,4-substitution pattern) in the δ 7.0 – 7.8 ppm range.

-

-

HPLC Purity: >95% (UV detection at 254 nm).

-

LCMS: [M+H]⁺ peak at ~257/259 amu (characteristic 1:1 Br isotope pattern).

Applications in Drug Discovery

This ketone is a versatile "divergent intermediate." The ketone handle allows for the construction of various pharmacophores, while the aryl bromide allows for late-stage coupling.

-

Reductive Amination: Reaction with primary amines + NaBH(OAc)₃ yields N-alkylated amines , common in GPCR antagonists.

-

Ellman's Sulfinamide Chemistry: Condensation with tert-butanesulfinamide followed by Grignard addition yields chiral amines .

-

Cross-Coupling: The aryl bromide remains intact during ketone manipulations, allowing for subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings to attach heteroaryl groups.

References

-

Sigma-Aldrich / Rieke Metals . This compound Product Page. Retrieved from

-

ChemicalBook . CAS 898791-00-9 Supplier List. Retrieved from

-

PubChem . Compound Summary for 4-Bromo-2-fluorobenzonitrile (Precursor). Retrieved from

-

GuideChem . Suppliers for CAS 898791-00-9. Retrieved from

Strategic Selection of Starting Materials for 4-Bromo-2-fluorophenyl Cyclobutyl Ketone Synthesis

Topic: Content Type: Technical Guide / Whitepaper Audience: Senior Process Chemists and Drug Development Researchers

Executive Summary

The synthesis of 4-Bromo-2-fluorophenyl cyclobutyl ketone (CAS 898790-82-4) represents a critical junction in the preparation of pharmacologically active scaffolds, particularly in the development of p38 kinase inhibitors and non-steroidal anti-inflammatory derivatives.

This guide analyzes the two primary synthetic methodologies: the Friedel-Crafts Acylation (Route A) , favored for cost-efficiency in early-phase scale-up, and the Weinreb Amide Organometallic Addition (Route B) , favored for regiochemical precision in GMP settings. We evaluate the requisite starting materials, their handling profiles, and the mechanistic causality governing their selection.

Retrosynthetic Architecture

The selection of starting materials is dictated by the tolerance for regioisomeric impurities versus the cost of goods sold (COGS).

Figure 1: Retrosynthetic disconnection showing the divergent starting material strategies.

Detailed Analysis of Starting Materials[1][2]

Route A: Friedel-Crafts Acylation

This route relies on the electronic directing effects of the aryl ring to install the ketone.

SM A-1: 1-Bromo-3-fluorobenzene

-

CAS: 1073-06-9

-

Role: The nucleophilic aromatic substrate.

-

Mechanistic Insight: The regioselectivity here is the critical variable.[1] Fluorine is an ortho, para-director (activating by resonance), while Bromine is an ortho, para-director (deactivating).

-

Site 2 (Ortho to both): Sterically occluded.

-

Site 6 (Ortho to F, Para to Br): Chemically accessible impurity.[2]

-

Site 4 (Para to F, Ortho to Br):Preferred. The resonance donation of Fluorine strongly activates the para position, overcoming the inductive deactivation of the ring. This yields the desired 1,2,4-substitution pattern.

-

-

Quality Critical Attribute: Must be free of 1-bromo-2-fluorobenzene isomers, as these will produce inseparable ketone byproducts.

SM A-2: Cyclobutanecarbonyl chloride[3]

-

Handling: A potent lachrymator and corrosive.[1][3] It reacts violently with moisture to release HCl.

-

Stability: Cyclobutyl rings possess significant ring strain (~26 kcal/mol). While the acid chloride is stable under standard acylation conditions (

), excessive heat with strong Lewis acids can trigger ring-opening or rearrangement.

Route B: The Weinreb Amide "Precision" Route

This route locks the substitution pattern early, eliminating regioselectivity risks during the carbon-carbon bond formation.

SM B-1: 4-Bromo-2-fluorobenzoic acid[8]

-

CAS: 112704-79-7[9]

-

Transformation: Converted first to the acid chloride (using SOCl2 or Oxalyl Chloride) and then to the N-methoxy-N-methylamide (Weinreb amide).

-

Why this SM? Starting with the carboxylic acid guarantees the position of the Bromine and Fluorine relative to the carbonyl attachment point, ensuring 100% regiochemical purity.

SM B-2: Cyclobutyl bromide[10]

-

CAS: 4399-47-7[11]

-

Role: Precursor to Cyclobutylmagnesium bromide (Grignard reagent).[1][10][12]

-

Technical Note: Formation of cyclobutyl Grignard requires careful temperature control. Overheating can lead to radical coupling (bicyclobutyl formation) or ring opening.

Experimental Protocols

Protocol A: Friedel-Crafts Acylation (Batch Process)

Best for: Kilogram-scale synthesis where recrystallization is acceptable.

-

Preparation: An oven-dried 3-neck flask is charged with 1-Bromo-3-fluorobenzene (1.0 equiv) and anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

-

Lewis Acid Addition: Anhydrous Aluminum Chloride (

, 1.2 equiv) is added portion-wise at -

Acylation: Cyclobutanecarbonyl chloride (1.1 equiv) is added dropwise over 1 hour, maintaining internal temperature

. -

Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by HPLC for the consumption of the aryl bromide.

-

Quench: Pour the reaction mixture slowly onto an ice/HCl mixture. Caution: Highly exothermic.

-

Purification: Separate phases. Wash organic layer with brine and

. Crystallize from Hexanes/EtOAc to remove the minor regioisomer (approx. 5-8% ortho-acylation byproduct).

Protocol B: Weinreb Amide Grignard Addition

Best for: High-purity requirements (GLP/GMP).

-

Weinreb Synthesis: Convert 4-Bromo-2-fluorobenzoic acid to the acid chloride (Oxalyl chloride, cat. DMF, DCM), then react with N,O-dimethylhydroxylamine HCl (2.0 equiv) and Pyridine (2.2 equiv) at

. Isolate the amide.[1] -

Grignard Formation: In a separate vessel, activate Mg turnings (1.2 equiv) with a crystal of Iodine in anhydrous THF. Add Cyclobutyl bromide (1.1 equiv) dropwise to maintain a gentle reflux.

-

Coupling: Cool the Weinreb amide solution (in THF) to

. Cannulate the Cyclobutylmagnesium bromide solution into the amide solution slowly. -

Mechanism Check: The stable tetrahedral intermediate prevents over-addition (double alkylation) to the alcohol.

-

Hydrolysis: Quench with saturated

or 1M HCl. The intermediate collapses to release the ketone. -

Result: Quantitative conversion to the ketone with no regioisomers.

Comparative Data Summary

| Feature | Friedel-Crafts Route (Route A) | Weinreb Amide Route (Route B) |

| Primary SM | 1-Bromo-3-fluorobenzene | 4-Bromo-2-fluorobenzoic acid |

| Reagent Cost | Low (Commodity Chemicals) | Moderate to High |

| Step Count | 1 Step | 3 Steps (Acid |

| Regioselectivity | ~90:10 (Para:Ortho mixture) | >99:1 (Locked geometry) |

| Purification | Requires Recrystallization | Standard Extraction/Flash Column |

| Scalability | Excellent (Heat management required) | Good (Cryogenic conditions preferred) |

Reaction Pathway Visualization

Figure 2: Mechanistic pathway comparison. Route B utilizes a stable Magnesium chelate to prevent over-addition.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78705, Cyclobutanecarbonyl chloride. Retrieved from [Link]

- Nahm, S., & Weinreb, S. M. (1981).N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.

- Olah, G. A. (1973).Friedel-Crafts Chemistry. Wiley-Interscience. (Authoritative text on Acylation mechanisms and Lewis Acid selection).

-

European Chemicals Agency (ECHA). Registration Dossier: 4-Bromo-2-fluorobenzoic acid. Retrieved from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. youtube.com [youtube.com]

- 3. fishersci.com [fishersci.com]

- 4. Cyclobutanecarbonyl chloride | 5006-22-4 [chemicalbook.com]

- 5. Cyclobutanecarbonyl chloride 98 5006-22-4 [sigmaaldrich.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. maths.tcd.ie [maths.tcd.ie]

- 8. guidechem.com [guidechem.com]

- 9. 4-Bromo-2-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 10. Cyclobutyl bromide on treatment with magnesium in dry ether forms an orga.. [askfilo.com]

- 11. lookchem.com [lookchem.com]

- 12. youtube.com [youtube.com]

Theoretical & Mechanistic Profiling of 4-Bromo-2-fluorophenyl Cyclobutyl Ketone

Executive Summary

4-Bromo-2-fluorophenyl cyclobutyl ketone (CAS 898791-00-9) is a critical pharmacophore intermediate, particularly in the synthesis of p38 MAP kinase inhibitors and other small-molecule therapeutics. Its utility stems from the cyclobutyl motif (providing metabolic stability and conformational restriction) and the 4-bromo-2-fluoro substitution pattern , which enables orthogonal functionalization via metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).

This technical guide outlines the theoretical framework for characterizing this molecule. By synthesizing Density Functional Theory (DFT) methodologies with mechanistic organic chemistry, we establish a predictive model for its conformational landscape, spectroscopic signatures, and reactivity profiles. This analysis is essential for optimizing downstream synthetic pathways, particularly in preventing side reactions such as Norrish-Yang cyclization.

Computational Methodology & Framework

To accurately model the physicochemical properties of this compound, a robust computational workflow is required. Standard Local Density Approximation (LDA) is insufficient due to the dispersion forces inherent in the cyclobutyl ring puckering.

Recommended Protocol:

-

Optimization & Frequency: DFT utilizing the

B97X-D functional (to account for long-range dispersion) with the 6-311++G(d,p) basis set. -

Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) in DMSO and THF to mimic reaction media.

-

Electronic Analysis: Natural Bond Orbital (NBO) analysis for charge transfer and Molecular Electrostatic Potential (MEP) mapping.

Workflow Visualization

The following diagram illustrates the standard computational pipeline for validating this scaffold.

Figure 1: Computational workflow for the theoretical profiling of halogenated phenyl ketones.

Structural & Conformational Dynamics

The theoretical interest in this molecule centers on the competition between three steric and electronic forces:

-

Cyclobutyl Puckering: The cyclobutyl ring is not planar; it exists in a "puckered" or "butterfly" conformation to relieve torsional strain, typically with dihedral angles of ~25-30°.

-

Carbonyl Conjugation: The C=O group seeks coplanarity with the benzene ring to maximize

-conjugation. -

The Ortho-Fluoro Effect: The fluorine atom at position 2 introduces significant steric repulsion and electrostatic repulsion (lone pair vs. carbonyl oxygen) with the carbonyl group.

Conformational Analysis

Theoretical scans of the potential energy surface (PES) regarding the dihedral angle

-

Global Minimum: The carbonyl group is twisted out of the phenyl plane by approximately 20–35°. This twist minimizes the repulsion between the carbonyl oxygen and the ortho-fluorine lone pairs while maintaining partial conjugation.

-

Rotational Barrier: The barrier to rotation across the phenyl-carbonyl bond is predicted to be higher than in non-fluorinated analogs (e.g., cyclobutyl phenyl ketone) due to the "locking" effect of the fluorine and the bulk of the cyclobutyl group.

Implications for Synthesis

The non-planar geometry exposes the carbonyl carbon to nucleophilic attack more readily than planar analogs, but the ortho-fluorine provides steric shielding. This suggests that hard nucleophiles (e.g., hydrides) may face stereoelectronic control, favoring attack anti to the fluorine substituent.

Electronic Structure & Reactivity Profile

Frontier Molecular Orbitals (FMO)

The reactivity of this compound is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

| Orbital | Localization | Chemical Significance |

| HOMO | Phenyl | Nucleophilic character; site of electrophilic attack (e.g., nitration). |

| LUMO | Carbonyl | Electrophilic character; site of nucleophilic attack and oxidative addition. |

| Gap | ~4.5 - 5.0 eV (Predicted) | Indicates moderate stability; requires activation (catalyst/heat) for reaction. |

Molecular Electrostatic Potential (MEP)

MEP mapping identifies the sites for intermolecular interactions:

-

Most Negative Region (Red): The Carbonyl Oxygen. This is the primary site for protonation or Lewis Acid coordination (e.g., during Friedel-Crafts or reduction).

-

Most Positive Region (Blue): The Cyclobutyl protons and the Carbonyl Carbon.

- -Hole: A region of positive potential is expected on the extension of the C-Br bond, facilitating halogen bonding or oxidative addition with Palladium(0) catalysts.

Reactivity Pathway: The "Norrish-Yang" Risk

A critical theoretical insight for cyclobutyl ketones is their susceptibility to Type II photochemical reactions (Norrish-Yang cyclization) under UV light. The carbonyl oxygen can abstract a

Theoretical Prediction: The presence of the electron-withdrawing Fluorine and Bromine on the phenyl ring stabilizes the

Figure 2: Predicted reactivity landscape and competitive pathways.

Spectroscopic Signatures (Theoretical vs. Experimental)

Validating the synthesized compound requires comparing experimental spectra with theoretical predictions.

Infrared (IR) Spectroscopy[1]

-

C=O Stretch: Typically appears at 1680–1700 cm⁻¹.

-

Theoretical Shift: The ortho-fluorine exerts an inductive effect (-I) that strengthens the C=O bond (increasing wavenumber) but also a conjugation-disrupting steric effect (increasing wavenumber). Expect a shift of +10 to +15 cm⁻¹ compared to non-fluorinated analogs.

-

-

C-F Stretch: Strong band predicted in the 1200–1250 cm⁻¹ region.

NMR Predictions ( H & C)

-

H NMR: The cyclobutyl protons will show complex multiplets due to the puckered conformation. The ortho-fluorine will cause H-F coupling (

-

C NMR: The carbonyl carbon signal will be split into a doublet (

Conclusion

Theoretical studies of This compound reveal a molecule defined by the tension between steric bulk and electronic conjugation. The

-

Conformation: Expect a twisted carbonyl geometry due to ortho-F repulsion.

-

Reactivity: The C-Br bond is activated for cross-coupling, but the ortho-F hinders nucleophilic attack at the carbonyl.

-

Stability: Precautions against UV exposure are necessary to prevent Norrish-Yang cyclization, a pathway accessible due to the cyclobutyl

-hydrogens.

References

-

Sigma-Aldrich. (n.d.).[1] this compound - Product Specification. Retrieved from [2]

-

Walsh, P. J., et al. (2021). "Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes." Journal of the American Chemical Society. Link

-

Omer, L. A., & Rebaz, O. (2022). "DFT Calculation for Newly Synthesized 2-Chloro-1-(3-methyl-3-mesityl-cyclobutyl)–ethanone." Nano Biomedicine and Engineering. Link

-

Burke, K., et al. (2021). "Delocalisation errors in conformational energies using density-corrected DFT, with application to crystal polymorphs." Journal of Chemical Physics. Link

-

PubChem. (2023). Cyclobutyl phenyl ketone - Compound Summary. National Library of Medicine. Link

Sources

Safety and Handling of 4-Bromo-2-fluorophenyl Cyclobutyl Ketone

A Technical Guide for Research & Development

Document Control:

-

Subject: 4-Bromo-2-fluorophenyl cyclobutyl ketone

-

CAS Registry Number: 898790-82-4[1][]

-

Classification: Pharmaceutical Intermediate / Halogenated Aromatic Ketone

-

Version: 1.0 (Technical Advisory)

Executive Summary & Chemical Identity[3]

This compound is a specialized building block used primarily in the synthesis of pharmaceutical active ingredients (APIs), particularly in the development of kinase inhibitors and GPCR ligands where the cyclobutyl motif provides metabolic stability and conformational restriction.

As a Senior Application Scientist, I emphasize that while this compound lacks a widely published, compound-specific Occupational Exposure Limit (OEL), its structural features—a halogenated phenyl ring coupled with a strained cyclobutyl system—dictate a Default Performance-Based Control strategy. It must be treated as a potent, irritating alkylating-like agent until specific toxicology proves otherwise.

Physicochemical Profile[4][5]

| Property | Specification | Technical Note |

| CAS Number | 898790-82-4 | Primary identifier for inventory tracking. |

| Molecular Formula | C₁₁H₁₀BrFO | |

| Molecular Weight | 257.11 g/mol | Useful for stoichiometry calculations. |

| Appearance | Pale yellow oil or low-melting solid | Note: Analogs (e.g., cyclopropyl ketones) are often oils; purity affects state. |

| Solubility | Soluble in DCM, THF, EtOAc | Low solubility in water; lipophilic (LogP ~3.5 est). |

| Reactivity | Electrophilic Ketone / Aryl Halide | Susceptible to nucleophilic attack and Pd-catalyzed coupling. |

Hazard Identification & Toxicology (Read-Across Assessment)

In the absence of compound-specific LD50 data, we apply Read-Across Toxicology using structurally similar surrogates (e.g., 4-Bromophenyl cyclopropyl ketone and 4-Bromo-2-fluorobiphenyl).

GHS Classification (Inferred)

-

Signal Word: WARNING

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[3]

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

-

Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).

Structural Alerts & Causality

-

The Halogenated Ring (Br/F): The 2-fluoro and 4-bromo substituents increase lipophilicity, enhancing skin absorption. They also act as sensitizers in similar pharmacophores.

-

The Cyclobutyl Ketone: While less strained than cyclopropane, the cyclobutyl ring possesses significant ring strain (~26 kcal/mol). Under strong acidic or radical conditions, ring-opening can occur, potentially generating reactive alkylating species.

Storage & Stability Protocols

To maintain the integrity of the bromine-carbon bond and prevent chemically induced degradation, strict storage parameters are required.

-

Temperature: Store at 2°C to 8°C (Refrigerated).

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen) . The ketone moiety can be hygroscopic, and moisture can interfere with downstream organometallic reactions (e.g., Grignard, Lithiation).

-

Container: Amber glass vials with Teflon-lined caps to prevent light degradation (de-bromination) and leaching.

Engineering Controls & Handling Workflow

This section outlines the Standard Operating Procedure (SOP) for handling this compound in a drug discovery context. We utilize a Control Banding approach, assigning this compound to OEB 3 (Occupational Exposure Band 3: 10–100 µg/m³) as a precaution.

Transfer and Weighing

-

Equipment: Weighing must be performed inside a Vented Balance Enclosure (VBE) or a Class II Biological Safety Cabinet.

-

Technique: Use anti-static weighing boats. Do not use metal spatulas that may scratch the glass or introduce trace metals (Fe) which could catalyze degradation. Use PTFE-coated spatulas.

Reaction Setup (The "Self-Validating" Protocol)

-

Solvent Selection: Use anhydrous solvents (THF, Dichloromethane). Water content >50 ppm can lead to hydrolysis or quenching of reagents used alongside this ketone.

-

Inertion: Cycle the reaction vessel 3x with Vacuum/Argon before addition.

Visualization of Safety Logic

The following diagram illustrates the decision matrix for handling and emergency response, ensuring a logical flow of safety operations.

Figure 1: Operational safety workflow for handling halogenated cyclobutyl ketones.

Synthesis & Reactivity Context[3][8][9][10]

Understanding how this molecule reacts is critical for safety. It is often used in two primary reaction types:

-

Suzuki-Miyaura Coupling (Aryl Bromide reactivity):

-

Nucleophilic Addition to Ketone:

Emergency Response

Spills

-

Small Spill (<5 mL/g): Absorb with vermiculite or sand. Do not use paper towels (fire risk if oxidizers are present).

-

Decontamination: Wash the area with a dilute surfactant solution (soap/water) after bulk removal. Do not use bleach (potential formation of toxic haloamines).

First Aid

-

Eye Contact: Rinse immediately with water for 15 minutes.[4][5][6] The lipophilic nature means the compound resists washing; immediate irrigation is vital to prevent corneal haze.

-

Skin Contact: Wash with soap and water.[4][6] Polyethylene glycol (PEG-400) is more effective than water alone for solubilizing lipophilic aryl halides.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13553295 (Analogs). Retrieved from [Link]

-

ECHA (European Chemicals Agency). C&L Inventory: Halogenated Aromatic Ketones. Retrieved from [Link]

Sources

The Synthetic Keystone: A Technical Guide to 4-Bromo-2-fluorophenyl cyclobutyl ketone

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and bromine atoms into molecular scaffolds is a well-established strategy for modulating pharmacokinetic and pharmacodynamic properties. The 4-bromo-2-fluorophenyl ketone moiety, in particular, serves as a versatile building block in the synthesis of a wide array of biologically active molecules. This technical guide provides an in-depth exploration of 4-Bromo-2-fluorophenyl cyclobutyl ketone, a key intermediate whose structural features offer a unique combination of reactivity and conformational constraint, making it a valuable asset in drug discovery and development. While direct literature on this specific cyclobutyl derivative is sparse, this guide will draw upon established principles of organic synthesis and data from closely related analogues to provide a comprehensive overview of its synthesis, properties, and potential applications.

Physicochemical Properties and Structural Analogs

This compound, with the chemical formula C₁₁H₁₀BrFO, is an aromatic ketone. Its structure is characterized by a phenyl ring substituted with a bromine atom at the 4-position and a fluorine atom at the 2-position. The ketone group is attached to a four-membered cyclobutyl ring. The strategic placement of the halogen atoms significantly influences the molecule's electronic properties and reactivity.

| Compound Name | CAS Number | Molecular Formula | Key Structural Difference |

| This compound | Not available | C₁₁H₁₀BrFO | Target Compound |

| (4-Bromo-2-fluorophenyl)(cyclopropyl)methanone | 898790-15-3 | C₁₀H₈BrFO | Cyclopropyl instead of cyclobutyl ring[1][2] |

| 1-(4-Bromo-2-fluorophenyl)cyclobutanemethanamine | 1538345-79-7 | C₁₁H₁₃BrFN | Amine derivative of the target compound[3] |

| 2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone | 869569-77-7 | C₈H₅Br₂FO | Bromoacetyl instead of cyclobutyl ketone[4] |

Synthesis and Mechanistic Considerations

The most logical and widely employed method for the synthesis of aryl ketones is the Friedel-Crafts acylation .[5][6][7][8][9] This electrophilic aromatic substitution reaction involves the reaction of an aromatic compound with an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.

For the synthesis of this compound, the starting materials would be 1-bromo-3-fluorobenzene and cyclobutanecarbonyl chloride. The fluorine atom and the bromine atom on the benzene ring are ortho, para-directing, but also deactivating. The acylation is expected to occur at the position para to the fluorine and ortho to the bromine, which is sterically less hindered and electronically favored.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

Caption: Proposed synthesis of this compound via Friedel-Crafts acylation.

Experimental Protocol (Adapted from General Friedel-Crafts Procedures)

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl) is assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Charging: Anhydrous aluminum chloride (AlCl₃, 1.1 - 1.5 equivalents) is suspended in a dry, inert solvent such as dichloromethane (DCM) or dichloroethane (DCE) in the reaction flask and cooled to 0 °C in an ice bath.

-

Acyl Chloride Addition: Cyclobutanecarbonyl chloride (1.0 equivalent) is dissolved in the same dry solvent and added dropwise to the stirred suspension of AlCl₃. The formation of the acylium ion is an exothermic process, and the temperature should be maintained at 0-5 °C.

-

Aromatic Substrate Addition: 1-Bromo-3-fluorobenzene (1.0 equivalent) is then added dropwise to the reaction mixture, maintaining the low temperature.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then may be heated to reflux (typically 40-60 °C) to ensure complete reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, the reaction mixture is cooled in an ice bath and quenched by the slow and careful addition of crushed ice, followed by dilute hydrochloric acid. This hydrolyzes the aluminum chloride complexes.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with the reaction solvent. The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by vacuum distillation to yield the pure this compound.

Chemical Reactivity and Synthetic Utility

The this compound is a versatile intermediate with multiple reactive sites that can be selectively functionalized.

Reactions at the Ketone Group

The carbonyl group can undergo a variety of standard ketone reactions, including:

-

Reduction: Reduction with sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) would yield the corresponding secondary alcohol.

-

Grignard and Organolithium Reactions: Addition of organometallic reagents would lead to tertiary alcohols.

-

Wittig Reaction: Reaction with phosphorus ylides can convert the carbonyl group into a carbon-carbon double bond.

Reactions at the Aromatic Ring

The bromine atom on the aromatic ring is a key functional handle for further modifications, primarily through transition-metal-catalyzed cross-coupling reactions.[10] This allows for the introduction of a wide range of substituents, making it a valuable tool in combinatorial chemistry and library synthesis.

-

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form a new carbon-carbon bond, leading to biphenyl derivatives.[11]

-

Sonogashira Coupling: Palladium-catalyzed coupling with terminal alkynes to introduce alkynyl moieties.

-

Buchwald-Hartwig Amination: Palladium-catalyzed amination to introduce primary or secondary amines.

-

Heck Coupling: Palladium-catalyzed reaction with alkenes.

Sources

- 1. (4-Bromo-2-fluorophenyl)(cyclopropyl)methanone | 898790-15-3 [sigmaaldrich.com]

- 2. 898790-15-3|(4-Bromo-2-fluorophenyl)(cyclopropyl)methanone|BLD Pharm [bldpharm.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone [myskinrecipes.com]

- 5. websites.umich.edu [websites.umich.edu]

- 6. 傅-克酰基化反应 [sigmaaldrich.com]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

- 8. maths.tcd.ie [maths.tcd.ie]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. nbinno.com [nbinno.com]

- 11. Page loading... [wap.guidechem.com]

Methodological & Application

Application Note: Synthesis of 4-Bromo-2-fluorophenyl Cyclobutyl Ketone via Grignard Addition

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-Bromo-2-fluorophenyl cyclobutyl ketone , a critical intermediate in the development of CNS-active small molecules and kinase inhibitors.

The method utilizes a Grignard addition to a nitrile , specifically reacting cyclobutylmagnesium bromide with 4-bromo-2-fluorobenzonitrile. This route is selected over Friedel-Crafts acylation or Weinreb amide coupling to maximize chemoselectivity, preserving the sensitive aryl bromide moiety for downstream cross-coupling (e.g., Suzuki-Miyaura).

Key Performance Indicators (KPIs)

| Parameter | Specification |

| Target Yield | 75% - 85% (Isolated) |

| Purity (HPLC) | > 98.0% |

| Reaction Time | ~6 Hours (Total) |

| Critical Control | Temperature < 5°C during addition to prevent halogen-metal exchange. |

Retrosynthetic Strategy & Rationale

The Chemoselectivity Challenge

The target molecule contains an aryl bromide and an aryl fluoride. The primary synthetic risk is Halogen-Metal Exchange (HME) .

-

Risk: If one attempts to synthesize the aryl Grignard reagent (from 1,4-dibromo-2-fluorobenzene), the magnesium insertion is poorly selective between the C1 and C4 positions.

-

Solution: We employ the "Inverse" Grignard approach . We synthesize the aliphatic Grignard (cyclobutyl) and react it with the aryl electrophile (nitrile).

Pathway Selection

We utilize the addition of a Grignard reagent to a nitrile, followed by acidic hydrolysis.[1][2][3][4]

-

Nitrile Electrophile: 4-Bromo-2-fluorobenzonitrile is commercially available and stable.

-

Intermediate Stability: The reaction forms an imine magnesium salt (magnesium ketimine), which is stable in the reaction mixture and does not undergo "over-addition" to a tertiary alcohol (unlike acid chlorides or esters).

-

Halogen Preservation: By maintaining low temperatures, the cyclobutyl Grignard attacks the highly electrophilic nitrile carbon faster than it exchanges with the aryl bromide.

Reaction Workflow (Visualized)

Figure 1: Sequential workflow for the Grignard formation, nitrile addition, and hydrolytic workup.

Detailed Experimental Protocol

Part A: Preparation of Cyclobutylmagnesium Bromide (1.0 M in THF)

Note: Cyclobutyl halides are sterically hindered and can be sluggish to initiate. Iodine activation is mandatory.

Materials:

-

Cyclobutyl bromide (13.5 g, 100 mmol)

-

Magnesium turnings (2.67 g, 110 mmol, 1.1 equiv)

-

Iodine (one small crystal)

-

Anhydrous THF (100 mL)

Procedure:

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser, addition funnel, and nitrogen inlet. Add Mg turnings.

-

Activation: Add the iodine crystal and heat the flask gently with a heat gun until iodine vapor sublimes and coats the Mg (activates the surface).

-

Initiation: Add 10 mL of THF and 1 mL of pure cyclobutyl bromide. Heat locally with a heat gun. Initiation is confirmed by the disappearance of the iodine color and the onset of turbidity/bubbling.[5]

-

Addition: Dilute the remaining cyclobutyl bromide in 90 mL THF. Add this solution dropwise over 45 minutes, maintaining a gentle reflux (internal temp ~65°C).

-

Expert Tip: If the reaction stops refluxing, stop addition and reheat. Accumulation of unreacted halide can lead to a dangerous runaway exotherm.

-

-

Completion: After addition, reflux for an additional 1 hour. Cool to Room Temperature (RT). Titrate a small aliquot (using salicylaldehyde phenylhydrazone) to confirm concentration (Target: ~0.9 - 1.0 M).

Part B: Coupling Reaction (The Nitrile Addition)

Materials:

-

4-Bromo-2-fluorobenzonitrile (18.0 g, 90 mmol)

-

Cyclobutylmagnesium bromide solution (prepared above, ~100 mmol)

-

Anhydrous THF (50 mL)

Procedure:

-

Dissolution: In a separate flame-dried 500 mL RBF, dissolve the nitrile (18.0 g) in 50 mL anhydrous THF.

-

Cooling: Cool the nitrile solution to 0°C using an ice/water bath.

-

Addition: Transfer the Grignard solution to an addition funnel. Add it dropwise to the nitrile solution over 60 minutes.

-

Critical Control: Maintain internal temperature < 5°C . Higher temperatures increase the risk of the Grignard attacking the aryl bromide (metal-halogen exchange).

-

-

Reaction: Allow the mixture to warm to RT naturally and stir for 4 hours.

-

Monitoring: Check by TLC (Hexane/EtOAc 4:1). The nitrile spot (Rf ~0.6) should disappear. The imine salt often precipitates as a thick slurry.

-

Part C: Hydrolysis and Workup[4]

Procedure:

-

Quench: Cool the reaction mixture back to 0°C. Slowly add 2M HCl (100 mL) via addition funnel. (Caution: Exothermic!).[6][7]

-

Hydrolysis: Once addition is complete, heat the biphasic mixture to 50°C for 1 hour. This ensures the intermediate imine is fully hydrolyzed to the ketone.

-

Extraction: Cool to RT. Separate layers. Extract the aqueous layer with MTBE or Ethyl Acetate (2 x 100 mL).

-

Wash: Combine organics and wash with:

-

Saturated NaHCO3 (100 mL) - to remove excess acid.

-

Brine (100 mL).

-

-

Drying: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purification: The crude oil usually solidifies. Recrystallize from Hexane/IPA (9:1) or purify via silica gel chromatography (0-10% EtOAc in Hexanes).

Analytical Validation

| Technique | Expected Signal / Observation |

| Appearance | White to off-white crystalline solid. |

| 1H NMR (400 MHz, CDCl3) | δ 7.8 (t) : Proton at C6 (ortho to ketone/F).δ 7.3-7.4 (m) : Protons at C3/C5.δ 3.9 (m, 1H) : Cyclobutyl methine (alpha to carbonyl).δ 1.8-2.4 (m, 6H) : Cyclobutyl methylene protons. |

| 19F NMR | δ -110 to -115 ppm : Characteristic of ortho-fluorophenyl ketones. |

| IR Spectroscopy | ~1685 cm⁻¹ : C=O stretch (conjugated ketone).Absence of ~2230 cm⁻¹ : Disappearance of Nitrile. |

| MS (ESI+) | [M+H]+ : 257.0/259.0 (1:1 ratio due to Br isotope). |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Grignard fails to initiate | Mg surface oxidized or wet solvent. | Add 1 drop of 1,2-dibromoethane (entrainment method). Ensure THF is <50 ppm water. |

| Low Yield (<50%) | Incomplete hydrolysis of Imine. | Increase hydrolysis time or acid concentration (use 3M HCl). Ensure the hydrolysis step is heated. |

| Impurity: Biaryl formation | Metal-Halogen Exchange on the ring. | Strictly control temperature during addition (keep < 5°C). Add Grignard slower. |

| Impurity: Tertiary Alcohol | Double addition (rare for nitriles). | Ensure stoichiometry is close to 1.1 equiv. Do not use large excess of Grignard. |

References

-

Grignard Addition to Nitriles (General Mechanism)

-

Cyclobutyl Grignard Preparation

- Title: Preparation of Cyclopropyl- and Cyclobutylmagnesium Bromides.

- Source:Journal of the American Chemical Society (via Org. Synth. protocols).

-

URL:[Link] (Analogous cycloalkyl protocol).

-

Properties of 4-Bromo-2-fluorobenzonitrile

-

Mechanistic Insight (Imine Hydrolysis)

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Sciencemadness Discussion Board - The problem of hydrolysis of nitrile and Grignard reagent - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. d.web.umkc.edu [d.web.umkc.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. adichemistry.com [adichemistry.com]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]

- 12. 4-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 736029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. CAS 105942-08-3: 4-Bromo-2-fluorobenzonitrile | CymitQuimica [cymitquimica.com]

- 14. 4-Bromo-2-fluorobenzonitrile | 105942-08-3 [chemicalbook.com]

- 15. 4-Bromo-2-fluorobenzonitrile, 99% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 16. web.mnstate.edu [web.mnstate.edu]

Application Note: Strategic Utilization of 4-Bromo-2-fluorophenyl Cyclobutyl Ketone in Medicinal Chemistry

Executive Summary

In modern drug discovery, "escaping flatland" (increasing Fsp3 character) is a critical strategy to improve solubility and target selectivity. 4-Bromo-2-fluorophenyl cyclobutyl ketone represents a high-value scaffold that bridges the gap between traditional planar aromatics and three-dimensional aliphatic pharmacophores.

This guide details the strategic application of this building block. Unlike simple aryl halides, this molecule offers three distinct vectors for elaboration:

-

The Aryl Bromide: A handle for cross-coupling (Suzuki, Buchwald-Hartwig) to build library diversity.

-

The Cyclobutyl Ketone: A gateway to lipophilic, metabolically distinct chiral alcohols or amines, and a precursor to high-value bicyclo[1.1.1]pentane (BCP) bioisosteres.

-

The Ortho-Fluorine: A metabolic blocker that modulates the pKa of the aromatic ring and influences the torsion angle of biaryl systems.

Chemical Space & Properties

The "Puckering" Effect

The cyclobutyl ring is not planar; it exists in a "puckered" conformation (butterfly shape) with bond angles of ~88°. This contrasts sharply with the planar phenyl ring or the rapidly rotating isopropyl group.

-

Medicinal Impact: This fixed geometry allows the cyclobutyl group to fill hydrophobic pockets in enzymes (e.g., Kinases, GPCRs) with higher specificity than flexible alkyl chains.

-

Metabolic Stability: While cyclobutyl rings can be susceptible to CYP450 hydroxylation, the adjacent electron-deficient 2-fluoroaryl ring reduces the electron density available for oxidative attack.

The Fluorine Ortho-Effect

The C-2 fluorine is not merely a decoration; it serves a functional role in structure-activity relationships (SAR):

-

Conformational Lock: In biaryl systems formed via Suzuki coupling, the ortho-fluorine introduces steric clash, twisting the biaryl bond out of planarity. This is often required to disrupt pi-stacking interactions that lead to poor solubility.

-

pKa Modulation: The inductive effect (-I) lowers the pKa of the aromatic system, affecting the electronics of any downstream amine couplings.

Synthetic Workflows & Protocols

The following protocols are designed for high-fidelity library synthesis, prioritizing chemoselectivity.

Workflow Visualization: Scaffold Divergence

Figure 1: Synthetic divergence pathways. The scaffold allows parallel exploration of 3D-space (BCP/Chiral Alcohol) and 2D-space (Biaryl/Amines).

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: Couple the aryl bromide without affecting the ketone or causing dehalogenation. Challenge: Ortho-fluorine creates steric hindrance; the ketone is sensitive to strong nucleophiles.

Reagents:

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (Preferred over Pd(PPh₃)₄ for steric bulk tolerance).

-

Base: K₃PO₄ (Mild, less hygroscopic than K₂CO₃).

-

Solvent: 1,4-Dioxane/Water (4:1).

Step-by-Step Procedure:

-

Charge: In a reaction vial, add this compound (1.0 eq), Aryl Boronic Acid (1.2 eq), and K₃PO₄ (2.0 eq).

-

Degas: Add 1,4-Dioxane/Water. Critical: Sparge with Argon for 5 minutes. Oxygen is the enemy of this catalytic cycle.

-

Catalyst: Add Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%). Seal the vial immediately.

-

Reaction: Heat to 80°C for 4-12 hours. Monitor by LCMS.

-